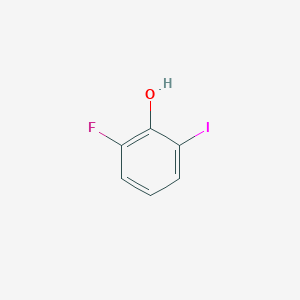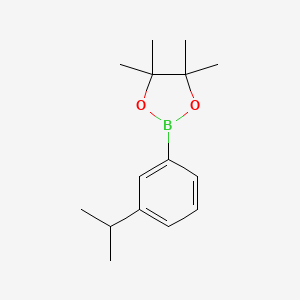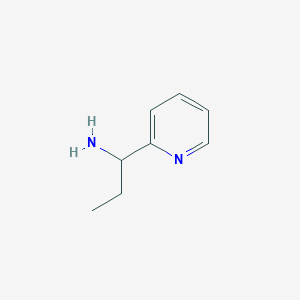![molecular formula C14H20ClNO2 B1322788 1-[2-(4-ピペリジニルメトキシ)フェニル]-1-エタノン塩酸塩 CAS No. 614730-48-2](/img/structure/B1322788.png)
1-[2-(4-ピペリジニルメトキシ)フェニル]-1-エタノン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group via a methoxy linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
科学的研究の応用
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in the pharmaceutical industry.
準備方法
The synthesis of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-piperidinemethanol and 2-bromoacetophenone.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-piperidinemethanol reacts with 2-bromoacetophenone in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, yielding the corresponding phenol and piperidine derivatives.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
作用機序
The mechanism of action of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring is known to mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to the observed biological effects.
類似化合物との比較
1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride can be compared with other similar compounds, such as:
1-[2-(4-Methylpiperidinylmethoxy)phenyl]-1-ethanone hydrochloride: This compound has a methyl group on the piperidine ring, which may alter its binding affinity and pharmacological profile.
1-[2-(4-Piperidinylmethoxy)phenyl]-1-propanone hydrochloride: The presence of a propanone group instead of an ethanone group can affect the compound’s reactivity and biological activity.
1-[2-(4-Piperidinylmethoxy)phenyl]-1-butanone hydrochloride: The butanone derivative may exhibit different solubility and stability properties compared to the ethanone counterpart.
These comparisons highlight the unique structural features and potential advantages of 1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride in various applications.
特性
IUPAC Name |
1-[2-(piperidin-4-ylmethoxy)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11(16)13-4-2-3-5-14(13)17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKWQXSSPDVPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614730-48-2 |
Source


|
| Record name | Ethanone, 1-[2-(4-piperidinylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614730-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)







![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)


